methyl 2-amino-2,4-dimethylpentanoate hydrochloride
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Overview
Description
Methyl 2-amino-2,4-dimethylpentanoate hydrochloride is an organic compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is a white crystalline solid at room temperature and is commonly used in laboratory research as a reagent or intermediate in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 2-amino-2,4-dimethylpentanoate hydrochloride involves the reaction of 2-amino-4,4-dimethylpentanoic acid with methanol in the presence of thionyl chloride (SOCl2) at low temperatures . The reaction mixture is then heated under reflux conditions to yield the desired product . The reaction can be summarized as follows:
- Dissolve 2-amino-4,4-dimethylpentanoic acid in methanol.
- Add thionyl chloride dropwise at 0°C and stir at room temperature for 16 hours.
- Evaporate the reaction mixture under reduced pressure to obtain the crude product.
- Purify the product by trituration with petroleum ether and filter the solid .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2,4-dimethylpentanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can form condensation products with other compounds.
Common Reagents and Conditions
Substitution Reactions: Triethylamine in acetonitrile at room temperature.
Oxidation Reactions: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 2-amino-2,4-dimethylpentanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4,4-dimethylpentanoate: The non-hydrochloride form of the compound.
2-Amino-4,4-dimethylpentanoic acid: The precursor used in the synthesis of the compound.
Uniqueness
Methyl 2-amino-2,4-dimethylpentanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterpart .
Properties
CAS No. |
75691-29-1 |
---|---|
Molecular Formula |
C8H18ClNO2 |
Molecular Weight |
195.7 |
Purity |
95 |
Origin of Product |
United States |
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